molecular formula C15H24Cl2O2Si B8555462 2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol

2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol

Cat. No.: B8555462
M. Wt: 335.3 g/mol
InChI Key: YIETXJWURFGQBV-UHFFFAOYSA-N
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Description

2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol is a complex organic compound characterized by the presence of dichloro, silyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Halogenation: Introduction of chlorine atoms to the aromatic ring.

    Silylation: Attachment of the silyl group to the phenyl ring.

    Hydroxylation: Introduction of the hydroxyl group to form the ethanol moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the dichloro groups to form less chlorinated derivatives.

    Substitution: Replacement of the silyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol involves its interaction with specific molecular targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    2-[3,4-Dichlorophenyl]ethanol: Lacks the silyl group, resulting in different chemical properties.

    2-[3,4-Dichloro-5-methylphenyl]ethanol: Contains a methyl group instead of the silyl group.

Uniqueness

The presence of the silyl group in 2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol imparts unique chemical properties, such as increased stability and reactivity, making it distinct from similar compounds .

Properties

Molecular Formula

C15H24Cl2O2Si

Molecular Weight

335.3 g/mol

IUPAC Name

2-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4,5-dichlorophenyl]ethanol

InChI

InChI=1S/C15H24Cl2O2Si/c1-15(2,3)20(4,5)19-10-12-8-11(6-7-18)9-13(16)14(12)17/h8-9,18H,6-7,10H2,1-5H3

InChI Key

YIETXJWURFGQBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC(=C1)CCO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

{[(2,3-Dichloro-5-ethenylphenyl)methyl]oxy}(1,1-dimethylethyl)dimethylsilane (1 eq.) from the previous step, [Ir(COD)Cl]2 (0.025 eq.) and DPPB (0.05 eq.) were combined in THF (0.11 M). To this solution was then added 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq.) and the resulting red solution was stirred at RT for 16 h. Finally, sodium perborate (0.1 M aqueous solution, 1 eq.) was added and the now black biphasic solution was vigorously stirred at RT for another 8 h. The aqueous layer was separated and back-extracted with ether. The combined organic extracts were then washed further with 1 N aq. NaOH, water and brine. This was then dried over Na2SO4, filtered and the filtrate concentrated in vacuo to afford a black oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, 9:1 (v/v) Hex:EtOAc→1:1 (v/v) EtOAc:Hex) afforded the title compound as a pale yellow oil.
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